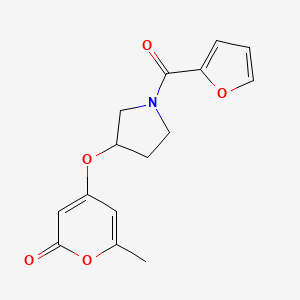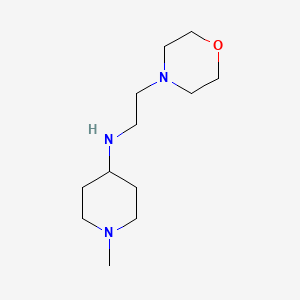
(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine” is a biochemical used for research purposes . It has a molecular weight of 227.35 and a molecular formula of C12H25N3O .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CN1CCC(CC1)NCCN2CCOCC2 . This notation provides a way to represent the structure using ASCII strings. For a detailed structural analysis, it would be beneficial to use molecular modeling software that can interpret this SMILES string and generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and more . Unfortunately, the specific physical and chemical properties for this compound are not available in the search results. These properties can often be predicted using specialized software or found in chemical databases.Wissenschaftliche Forschungsanwendungen
Analysis in Environmental Samples
One area of application for compounds like (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine is in environmental analysis. For example, Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines, including piperidine and morpholine, in wastewater and surface water. Their approach involved derivatization with 2,4-dinitrofluorobenzene and benzenesulfonyl chloride, followed by measurement using gas chromatography-mass spectrometry (Sacher, Lenz, & Brauch, 1997).
Biochemical Applications
Compounds like this compound have been used in biochemical research. Padié et al. (2009) synthesized phosphorus dendrimers with various amine terminal groups, including morpholine and piperazine, and found them useful for biological experiments such as cytotoxicity assays, DNA interaction studies, and transfection experiments (Padié et al., 2009).
Chemical Synthesis and Structure Studies
In chemical synthesis and structure studies, compounds with piperidine and morpholine structures have been extensively used. Meghdadi et al. (2008) synthesized and characterized pyridinecarboxamide cobalt(III) complexes, investigating the effect of bridge substituents, including morpholine, on the redox properties of these complexes (Meghdadi et al., 2008).
Safety and Hazards
The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For detailed safety and hazard information, it’s recommended to refer to the compound’s Safety Data Sheet (SDS), which provides information on potential hazards, safe handling practices, and emergency response measures.
Eigenschaften
IUPAC Name |
1-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-14-5-2-12(3-6-14)13-4-7-15-8-10-16-11-9-15/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOANAAFFESMCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
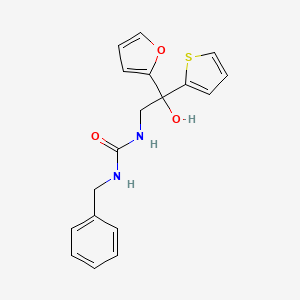

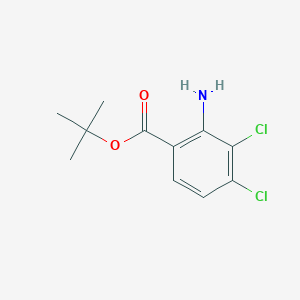


![2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2657995.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(3,5-dimethyl-piperidin-1-yl)-acetamide](/img/structure/B2657996.png)



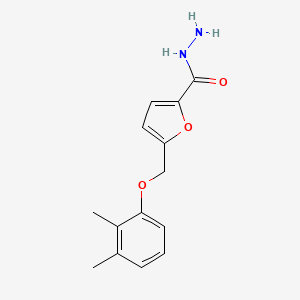

![4-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B2658006.png)
